4-(2-Bromo-5-(2-methoxyethoxy)benzyl)-1-(2-(7-chloro-2,3-dihydrobenzo[B][1,4]dioxin-6-YL)ethyl)piperidine is a complex organic compound with the molecular formula C25H31BrClNO4. This compound features a piperidine ring that is substituted with a benzyl group containing bromine and methoxyethoxy substituents, along with an ethyl group linked to a chlorinated dihydrobenzo dioxin moiety. Its IUPAC name is 4-[[2-bromo-5-(2-methoxyethoxy)phenyl]methyl]-1-[2-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)ethyl]piperidine. The compound has potential applications in various fields such as medicinal chemistry and biological research due to its structural complexity and functional groups which may interact with biological systems .
This compound is classified under organic compounds, specifically within the category of piperidine derivatives. It is synthesized through multi-step chemical reactions involving various reagents and conditions. The synthesis pathways often include the formation of piperidine rings, bromination, and coupling reactions that introduce the desired substituents .
The synthesis of 4-(2-Bromo-5-(2-methoxyethoxy)benzyl)-1-(2-(7-chloro-2,3-dihydrobenzo[B][1,4]dioxin-6-YL)ethyl)piperidine involves several key steps:
The molecular structure of 4-(2-Bromo-5-(2-methoxyethoxy)benzyl)-1-(2-(7-chloro-2,3-dihydrobenzo[B][1,4]dioxin-6-YL)ethyl)piperidine can be represented by its molecular formula C25H31BrClNO4.
| Property | Value |
|---|---|
| Molecular Weight | 524.9 g/mol |
| IUPAC Name | 4-[[2-bromo-5-(2-methoxyethoxy)phenyl]methyl]-1-[2-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)ethyl]piperidine |
| InChI | InChI=1S/C25H31BrClNO4/c1-29-10-11-30-21-2-3-22(26)20(15-21)14-18-4-7-28(8-5-18)9-6-19-16-24-25(17-23(19)27)32-13-12-31-24/h2-3,15-18H,4-14H2,1H3 |
| InChI Key | ITSYNQXGEQDUJI-UHFFFAOYSA-N |
The compound features multiple functional groups that contribute to its reactivity and potential biological activity .
4-(2-Bromo-5-(2-methoxyethoxy)benzyl)-1-(2-(7-chloro-2,3-dihydrobenzo[B][1,4]dioxin-6-YL)ethyl)piperidine can undergo various chemical reactions:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or tailor it for specific applications .
The mechanism of action for 4-(2-Bromo-5-(2-methoxyethoxy)benzyl)-1-(2-(7-chloro-2,3-dihydrobenzo[B][1,4]dioxin-6-YL)ethyl)piperidine involves its interaction with specific molecular targets within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its action .
The physical properties of 4-(2-Bromo-5-(2-methoxyethoxy)benzyl)-1-(2-(7-chloro-2,3-dihydrobenzo[B][1,4]dioxin-6-YL)ethyl)piperidine include:
The chemical properties include reactivity towards nucleophiles due to the presence of bromine and other electrophilic centers in the structure .
The compound has several scientific research applications:
Due to its structural complexity and potential interactions with biological systems, this compound is of significant interest in medicinal chemistry and drug development .
CAS No.: 34730-78-4
CAS No.: 98092-92-3
CAS No.: 103170-78-1
CAS No.: 486-71-5
CAS No.: 53861-34-0